tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride
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Overview
Description
tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives It is characterized by the presence of a tert-butyl ester group, a fluorine atom at the 4-position of the pyrrolidine ring, and a hydrochloride salt form
Preparation Methods
One common method involves the use of flow microreactor systems, which allow for efficient and sustainable synthesis of tertiary butyl esters . Another method involves the oxidation of benzyl cyanides with tert-butyl hydroperoxide under metal-free conditions . These methods provide a straightforward approach to synthesizing the compound with high efficiency and yield.
Chemical Reactions Analysis
tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. The tert-butyl group is known for its unique reactivity pattern, which can be exploited in different chemical transformations . Common reagents used in these reactions include tert-butyl hydroperoxide and other oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be incorporated into peptides and proteins to study their structure and function. . The unique properties of the fluorine atom and the tert-butyl group make this compound valuable for various research purposes.
Mechanism of Action
The mechanism of action of tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom and the tert-butyl group contribute to the compound’s reactivity and stability, allowing it to interact with enzymes and receptors in biological systems. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride can be compared with other similar compounds, such as tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride . These compounds share similar structural features but differ in the functional groups attached to the pyrrolidine ring. The presence of the fluorine atom in this compound imparts unique properties, such as increased hydrophobicity and reactivity, which can be advantageous in certain applications.
Properties
Molecular Formula |
C9H17ClFNO2 |
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Molecular Weight |
225.69 g/mol |
IUPAC Name |
tert-butyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H16FNO2.ClH/c1-9(2,3)13-8(12)7-4-6(10)5-11-7;/h6-7,11H,4-5H2,1-3H3;1H/t6-,7-;/m0./s1 |
InChI Key |
REQKHLGHTZBGOW-LEUCUCNGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@@H](CN1)F.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CN1)F.Cl |
Origin of Product |
United States |
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